4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride
Description
For instance, 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride (CAS: 861135-54-8) serves as a closely related analog, featuring a benzyl group at position 1 and a chloromethyl group at position 4 of the pyrazole ring .
Properties
IUPAC Name |
4-chloro-1-(chloromethyl)pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2.ClH/c5-3-8-2-4(6)1-7-8;/h1-2H,3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTGQNYVYONETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride typically involves the chlorination of 1-(chloromethyl)-1H-pyrazole. One common method includes the reaction of 1H-pyrazole with formaldehyde and hydrochloric acid to form 1-(chloromethyl)-1H-pyrazole, followed by chlorination using thionyl chloride or phosphorus pentachloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: It can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 1-(aminomethyl)-1H-pyrazole derivatives, while oxidation can produce pyrazole-4-carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride is as a precursor in the synthesis of bioactive compounds. Its unique structure allows it to participate in various chemical reactions leading to the development of pharmaceuticals with potential therapeutic effects.
Synthesis of Bioactive Compounds
The compound serves as an intermediate in synthesizing various derivatives that exhibit biological activities, including:
- Antiviral Agents : Research has indicated that pyrazole derivatives can possess antiviral properties, making them candidates for further development in treating viral infections.
- Analgesics : Certain pyrazolo compounds have shown efficacy in pain relief, contributing to their interest in drug development.
For instance, a study highlighted the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which is noted for its pharmacological properties and potential as a therapeutic agent .
Agrochemical Applications
In addition to medicinal uses, this compound may also find applications in agrochemicals , particularly as a potential herbicide or fungicide. Its chlorinated structure enhances its reactivity, which can be beneficial for targeting specific biological pathways in pests or pathogens.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of pyrazole derivatives:
- A study published by MDPI reported on the synthesis of various pyrazolo derivatives with significant biological activities, emphasizing their potential therapeutic roles .
- Another research highlighted the use of pyrazolo compounds as scaffolds for developing small molecules aimed at treating diseases, indicating a broad interest in their medicinal applications .
Mechanism of Action
The mechanism of action of 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling receptors .
Comparison with Similar Compounds
Key Properties of 1-Benzyl-4-(chloromethyl)-1H-Pyrazole Hydrochloride
- Molecular Formula : C₁₁H₁₂Cl₂N₂
- Molar Mass : 243.13 g/mol
- Storage : Sealed in dry conditions at room temperature .
- Preparation : Synthesized via reaction of 1-benzyl-1H-pyrazole with methyl chloride, followed by hydrochloric acid treatment to form the hydrochloride salt .
This compound is commercially available in varying quantities (100 mg to 5 g), with pricing ranging from €130.00 for 100 mg to €286.00 for 1 g .
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride and other chloromethyl-substituted heterocycles from the evidence:
Key Findings:
Substituent Position and Reactivity: The benzyl group in 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride enhances steric bulk and aromaticity compared to simpler pyrazoles like 5-bromo-3-(chloromethyl)-1H-pyrazole. This may influence reactivity in cross-coupling reactions or nucleophilic substitutions .
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., 195.45 g/mol for 5-bromo-3-(chloromethyl)-1H-pyrazole) are advantageous in medicinal chemistry for optimizing pharmacokinetic profiles .
- Boron-containing analogs (e.g., compound 23 from ) are valuable in Suzuki-Miyaura couplings, highlighting the versatility of chloromethyl-pyrazole derivatives in organic synthesis .
Salt Forms and Stability :
- Hydrochloride salts (e.g., 1-benzyl-4-(chloromethyl)-1H-pyrazole hydrochloride) improve crystallinity and stability, facilitating handling and storage compared to neutral analogs .
Biological Activity
4-Chloro-1-(chloromethyl)-1H-pyrazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound is a pyrazole derivative known for its structural versatility. Its chemical formula is , and it features a pyrazole ring substituted with chlorine atoms, which may contribute to its biological activity.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that pyrazole derivatives, including this compound, possess antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Effects : The pyrazole nucleus has been linked to anti-inflammatory activity. Research indicates that modifications to the pyrazole structure can enhance its ability to inhibit inflammatory mediators such as TNF-α and IL-6 .
- Antiviral Properties : Some derivatives of pyrazoles have shown potential as antiviral agents. The compound's mechanism may involve interference with viral replication pathways .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Pyrazole derivatives are known to interact with various enzymes, potentially inhibiting their activity. For example, some studies suggest that they may act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation .
- Cellular Pathway Modulation : The compound may affect signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition against E. coli, suggesting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Activity : In an animal model of inflammation, the compound was tested for its ability to reduce edema induced by carrageenan. The results showed a marked reduction in paw swelling compared to control groups, highlighting its anti-inflammatory potential .
- Antiviral Activity : Research on related pyrazole compounds has demonstrated their ability to inhibit viral replication in vitro. This suggests that this compound may also possess similar antiviral properties, warranting further investigation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key physicochemical properties of 4-chloro-1-(chloromethyl)-1H-pyrazole hydrochloride, and how do they influence experimental design?
The compound’s molecular formula (C₅H₆Cl₂N₂·HCl), molecular weight (~206.5 g/mol), and solubility in polar solvents (e.g., water, DMSO) are critical for reaction setup. Its hygroscopic nature necessitates anhydrous handling to avoid hydrolysis of the chloromethyl group during synthesis . Melting point data (e.g., 166–168°C for analogous pyrazole hydrochlorides) aids in purity verification via differential scanning calorimetry (DSC) .
Q. What synthetic routes are available for preparing this compound?
A common method involves nucleophilic substitution: reacting 1H-pyrazole derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradients) isolates the hydrochloride salt . Yield optimization requires monitoring reaction time and stoichiometry to minimize side products like di-alkylated species .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR : Peaks at δ 4.5–5.0 ppm (CH₂Cl group) and δ 7.0–8.0 ppm (pyrazole ring protons) confirm substitution patterns.
- ¹³C NMR : A signal near δ 45–50 ppm corresponds to the chloromethyl carbon.
- IR : Stretching vibrations at 650–750 cm⁻¹ (C–Cl) and 1550–1600 cm⁻¹ (pyrazole ring) validate functional groups .
Advanced Research Questions
Q. How do computational tools (e.g., quantum chemical calculations) aid in predicting reactivity and optimizing synthesis?
Density functional theory (DFT) can model the energy barriers for chloromethylation reactions, identifying optimal transition states. For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to predict regioselectivity in pyrazole functionalization, reducing trial-and-error approaches by 30–50% .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
Contradictions often arise from varying hydration states or impurities. Use dynamic vapor sorption (DVS) to assess hygroscopicity and thermogravimetric analysis (TGA) to quantify decomposition thresholds. Cross-validate solubility in deuterated solvents via ¹H NMR saturation experiments .
Q. How can crystallography elucidate structural ambiguities in pyrazole derivatives?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths (e.g., C–Cl ≈ 1.73 Å) and dihedral angles between the pyrazole ring and substituents. For example, SCXRD of analogous compounds revealed intermolecular C–H···Cl hydrogen bonding, explaining crystal packing stability .
Q. What are the challenges in studying this compound’s bioactivity, and how can they be addressed?
The chloromethyl group’s electrophilicity may cause nonspecific binding in biological assays. Mitigation strategies include:
- Prodrug design : Masking the reactive group with labile protecting groups (e.g., acetyl).
- Competitive binding assays : Using isothermal titration calorimetry (ITC) to distinguish target-specific interactions from artifacts .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up while maintaining yield?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., KI) to identify robust conditions.
- Flow chemistry : Continuous reactors minimize thermal degradation and improve mixing for exothermic chloromethylation steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
